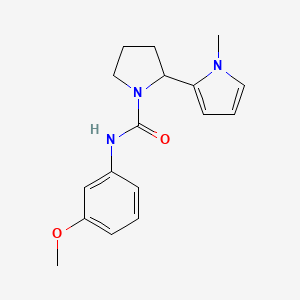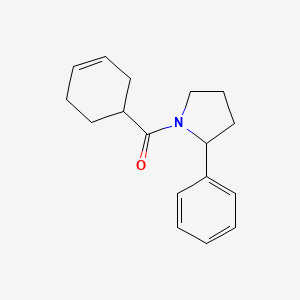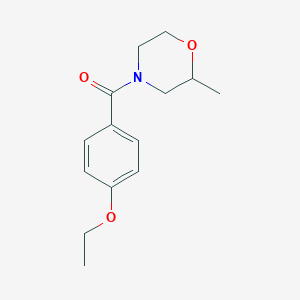![molecular formula C17H20N2O2 B7492479 [2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)
[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone, commonly known as MPMP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic drugs that are structurally similar to the natural stimulant cathinone found in the khat plant. MPMP has been found to exhibit stimulant properties and has been used as a research chemical in the scientific community.
Mecanismo De Acción
The exact mechanism of action of MPMP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects observed.
Biochemical and Physiological Effects:
MPMP has been found to exhibit stimulant effects in animal studies. It has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors. MPMP has also been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in reward, motivation, and mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MPMP in lab experiments has several advantages. It is a synthetic compound that can be easily synthesized in a laboratory setting. It exhibits stimulant properties and can be used as a substitute for other stimulant drugs in animal studies. However, the use of MPMP in lab experiments also has limitations. Its exact mechanism of action is not fully understood, and its long-term effects on the brain and behavior are not well studied.
Direcciones Futuras
There are several future directions for the study of MPMP. Further research is needed to understand its exact mechanism of action and the long-term effects of its use. MPMP can also be used as a tool to study the effects of cathinones on the brain and behavior. Additionally, the development of new cathinone derivatives based on the structure of MPMP may lead to the discovery of new drugs with therapeutic potential.
Métodos De Síntesis
The synthesis of MPMP involves the condensation of 4-methoxyphenylacetonitrile and 2-pyrrolidinone in the presence of a reducing agent. The resulting product is then further reacted with methyl iodide to yield MPMP. The synthesis method has been reported in the literature and can be carried out in a laboratory setting with appropriate precautions.
Aplicaciones Científicas De Investigación
MPMP has been used as a research chemical in the scientific community to study its pharmacological properties. It has been found to exhibit stimulant properties and has been used as a substitute for other stimulant drugs such as amphetamines and cocaine in animal studies. MPMP has also been used to study the effects of cathinones on the central nervous system and to investigate the mechanisms of action of these drugs.
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-18-11-3-6-16(18)17(20)19-12-4-5-15(19)13-7-9-14(21-2)10-8-13/h3,6-11,15H,4-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYMNUFPBPHUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)



![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492456.png)
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)


